REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:18]=[C:17]2[C:12]([CH2:13][NH:14][CH:15]=[N:16]2)=[CH:11][C:10]=1[O:19][CH3:20])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N1C2C(=CC=CC=2)C(=O)NC=1.S(Cl)([Cl:34])=O>CN(C=O)C>[CH2:1]([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13]([Cl:34])=[N:14][CH:15]=[N:16]2)=[CH:11][C:10]=1[O:19][CH3:20])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:0.1|
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Name
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7-benzyloxy-6-methoxy-3,4-dihydroquinazolin 3,4-dihydroquinazolin-4-one
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Quantity
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20.3 g
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)OC1=C(C=C2CNC=NC2=C1)OC.N1=CNC(C2=CC=CC=C12)=O
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Name
|
|
Quantity
|
440 mL
|
Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
1.75 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After repetition of the reaction
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Type
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TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
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Details
|
to reflux for 4 hours
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Duration
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4 h
|
Type
|
CUSTOM
|
Details
|
The thionyl chloride was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was azeotroped with toluene three times
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C2C(=NC=NC2=C1)Cl)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |